5-Hydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one
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Description
5-Hydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one, also known as 6-Methyl-5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-one, is a chemical compound with a molecular formula C11H12O2. It is a synthetic organic compound that has shown potential in various scientific research applications.
Scientific Research Applications
Cytoprotective Effects and Antioxidant Activities
The compound, along with others, has been isolated from the wood of Catalpa ovata and explored for its cytoprotective effects against oxidative damage in HepG2 cells. These substances showed antioxidant activities, directly scavenging intracellular reactive oxygen species (ROS) and inducing antioxidant enzymes, suggesting potential applications in protecting cells from oxidative stress (Yun‐Seo Kil et al., 2018).
Chemical Diversity and Polyketide Biosynthesis
A study on desert endophytic fungus Paraphoma sp. reported the isolation of new polyketides, including one structurally related to 5-Hydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one. These compounds, derived from polyketide biosynthesis with varying post-modifications, were evaluated for bioactivities, indicating the significance of such compounds in natural product chemistry and possibly new drug discovery, although the specific compounds showed no biological effects in the tests conducted (L. Y. Li et al., 2018).
Solvolytic Aromatization Research
Research on solvolytic elimination (aromatization) of related compounds has provided insights into the reaction mechanisms and stability of carbocations, which could be relevant for understanding the chemical behavior and potential applications of this compound in synthetic chemistry (Z. Jia & A. Thibblin, 2001).
Antimicrobial Activities
Compounds structurally related to this compound isolated from aquatic fungus Delitschia corticola have been investigated for antimicrobial activities. Such studies underline the potential of these compounds in developing new antimicrobial agents (R. Sun et al., 2011).
Cytotoxic Activities and Cancer Research
New dihydronaphthalenones isolated from the endophytic fungus Botryosphaeria sp. BCC 8200, including compounds related to this compound, were tested for cytotoxic activities against cancer cell lines. This highlights the importance of such compounds in the search for new anticancer agents (M. Isaka et al., 2009).
properties
IUPAC Name |
5-hydroxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h5-6,13H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLFNSWXWAFJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)CCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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